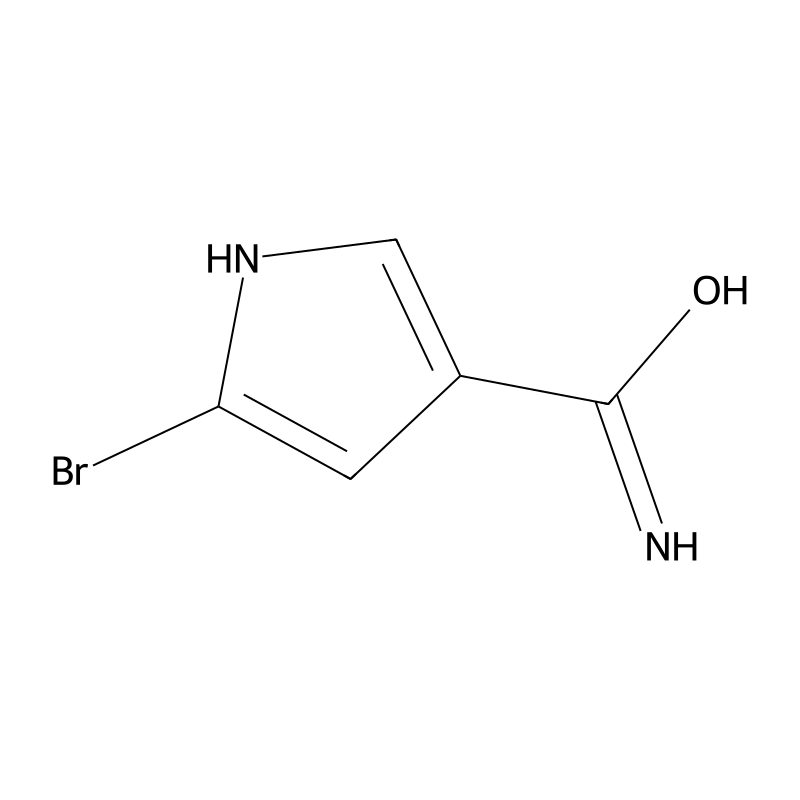

5-Bromo-1H-pyrrole-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Bromo-1H-pyrrole-3-carboxamide is a heterocyclic organic compound characterized by a bromine atom attached to the pyrrole ring and a carboxamide functional group. This compound is notable for its diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom at the 5-position of the pyrrole ring enhances its reactivity and influences its chemical properties, making it a valuable intermediate in organic synthesis and drug development.

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of 5-substituted pyrrole derivatives.

- Oxidation Reactions: The pyrrole ring can undergo oxidation to yield pyrrole-2,3-diones or other oxidized derivatives.

- Reduction Reactions: The carboxamide group can be reduced to form corresponding amines.

Common Reaction Conditions- Substitution: Carried out in the presence of bases like triethylamine.

- Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.

5-Bromo-1H-pyrrole-3-carboxamide exhibits significant biological activity, making it a subject of interest in pharmacological research. Its derivatives have shown:

- Antimicrobial Properties: Compounds derived from this structure have demonstrated activity against various bacterial strains and fungi, including Aspergillus fumigatus.

- Anticancer Activity: Certain derivatives have exhibited potent anticancer effects against cell lines such as HepG2 and A549, indicating potential applications in cancer therapy.

- Enzyme Inhibition: Some derivatives act as inhibitors for specific enzymes, such as adenylyl cyclase in Giardia lamblia, suggesting their role in treating parasitic infections .

The synthesis of 5-Bromo-1H-pyrrole-3-carboxamide can be achieved through several methods:

- Direct Bromination: This involves brominating 1H-pyrrole-3-carboxamide using bromine or N-bromosuccinimide in solvents like dichloromethane at controlled temperatures.

- Coupling Reactions: Lithium 5-bromo-1H-pyrrole-3-carboxylate can be coupled with amines using coupling agents such as HBTU and bases like Hünig’s base, facilitating the formation of various derivatives .

5-Bromo-1H-pyrrole-3-carboxamide serves multiple purposes across different fields:

- Medicinal Chemistry: It is used as a scaffold for developing novel drugs with antimicrobial, anticancer, and enzyme-inhibiting properties.

- Material Science: Its unique chemical properties make it suitable for creating new materials, including polymers and dyes.

- Organic Synthesis: The compound acts as a versatile building block for synthesizing complex organic molecules and heterocycles .

Studies on the interactions of 5-Bromo-1H-pyrrole-3-carboxamide with biological targets reveal that its derivatives can bind effectively to enzymes and receptors. For instance, certain compounds derived from this structure have been shown to inhibit hepatitis B virus capsid assembly through specific binding interactions with key residues in the viral protein . This highlights its potential in antiviral drug development.

Several compounds share structural similarities with 5-Bromo-1H-pyrrole-3-carboxamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Bromo-1H-pyrrole-2-carboxylic acid | Contains a carboxylic acid group instead of carboxamide | More acidic properties; less versatile than carboxamide |

| 5-Bromo-1H-pyrrole-2-carbaldehyde | Contains an aldehyde group instead of carboxamide | More reactive due to aldehyde functionality |

| 4,5-Dibromo-1H-pyrrole-3-carboxamide | Additional bromine at the 4-position | Increased reactivity and potential for further substitutions |

| 5-Bromo-1H-pyrrole-2-carboxamide | Similar structure but different position of carboxamide | Unique hydrogen bonding capabilities due to carboxamide |

The uniqueness of 5-Bromo-1H-pyrrole-3-carboxamide lies in its ability to participate in diverse chemical transformations while maintaining biological activity, making it an attractive candidate for further research and development in pharmaceuticals and material science.